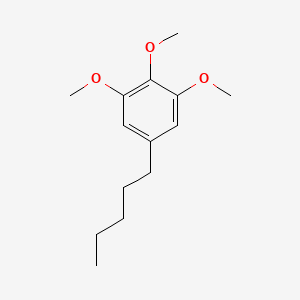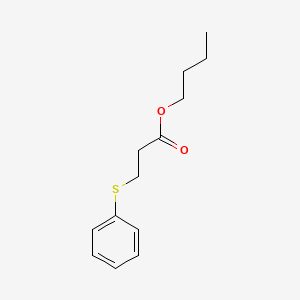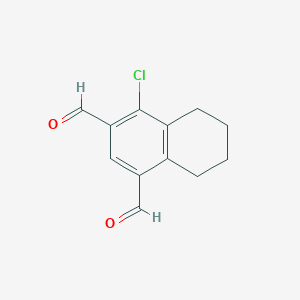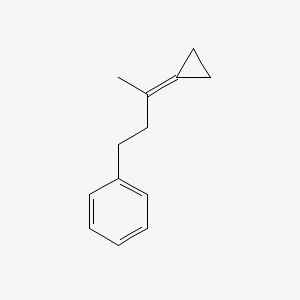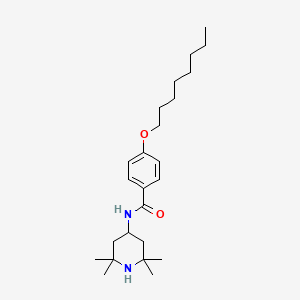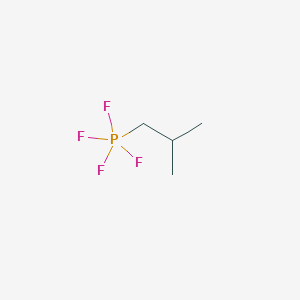
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- is an organic compound that belongs to the benzoxazolone family. This compound is characterized by a benzoxazolone ring structure with a chlorine atom at the 5th position and a 1-oxopropyl group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- typically involves the chlorination of benzoxazolone derivatives. One common method includes the reaction of benzoxazolone with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of activated iron as a catalyst can enhance the efficiency of the chlorination process .
化学反応の分析
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazolone derivatives.
科学的研究の応用
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxobutyl)
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopentyl)
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxohexyl)
Uniqueness
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-oxopropyl group at the 3rd position and the chlorine atom at the 5th position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
| 115444-28-5 | |
分子式 |
C10H8ClNO3 |
分子量 |
225.63 g/mol |
IUPAC名 |
5-chloro-3-propanoyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8ClNO3/c1-2-9(13)12-7-5-6(11)3-4-8(7)15-10(12)14/h3-5H,2H2,1H3 |
InChIキー |
XGUXVRYGXOYDMV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
